molecular formula C19H21NO3 B4303819 3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

Cat. No. B4303819
M. Wt: 311.4 g/mol
InChI Key: DUAOKCAVINZVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a chemical compound that has attracted a lot of attention in scientific research due to its potential applications in various fields. This compound is also known as DBO or TBO, and it has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is not fully understood, but it is believed to involve the formation of a complex with the substrate. This complex can then undergo a reaction, which can lead to the formation of the desired product. The chiral nature of 3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one allows for the production of enantiomerically pure compounds.
Biochemical and Physiological Effects:
3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that this compound can inhibit the growth of certain cancer cells. It has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one in lab experiments is its chiral nature. This allows for the production of enantiomerically pure compounds, which can be useful in various applications. However, the synthesis of 3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one can be challenging, and the compound can be expensive to produce.

Future Directions

For the study of this compound include the development of new synthesis methods, the study of its biochemical and physiological effects, and the exploration of its use in catalytic reactions.

Scientific Research Applications

3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. This compound has been used as a chiral auxiliary in asymmetric synthesis, which is a technique used to produce enantiomerically pure compounds. 3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has also been used as a ligand in catalytic reactions, which can increase the efficiency of the reaction.

properties

IUPAC Name

3,5-dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-18(13-15-9-5-3-6-10-15)19(2,22)20(17(21)23-18)14-16-11-7-4-8-12-16/h3-12,22H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAOKCAVINZVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CC2=CC=CC=C2)(C)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibenzyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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